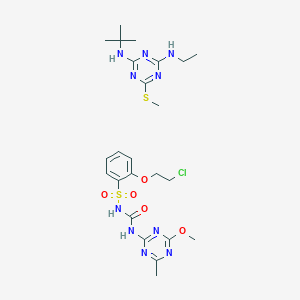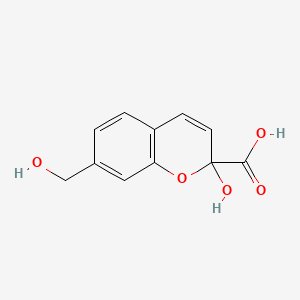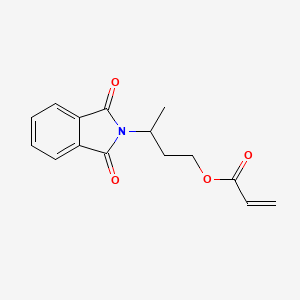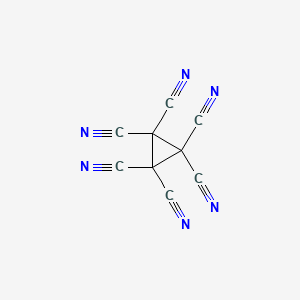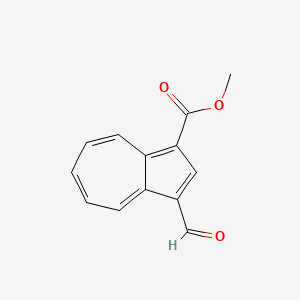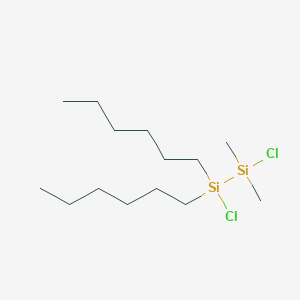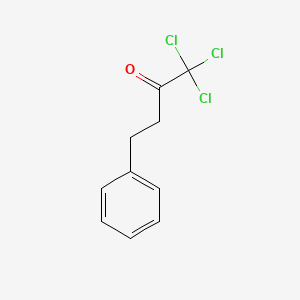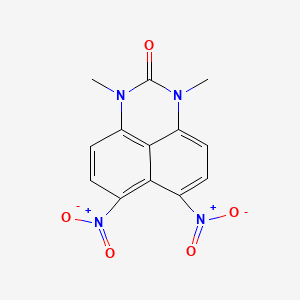
Hexanenitrile, 4,4-dichloro-5-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanenitrile, 4,4-dichloro-5-oxo- is an organic compound with the molecular formula C6H7Cl2NO. This compound is characterized by the presence of a nitrile group (-CN), two chlorine atoms, and a ketone group (-C=O) on a hexane backbone. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexanenitrile, 4,4-dichloro-5-oxo- can be synthesized through several methods. One common method involves the reaction of 4,4-dichloropentanoyl chloride with sodium cyanide in the presence of a suitable solvent. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of Hexanenitrile, 4,4-dichloro-5-oxo- may involve large-scale reactions using automated equipment. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Hexanenitrile, 4,4-dichloro-5-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Compounds with substituted functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
Hexanenitrile, 4,4-dichloro-5-oxo- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Hexanenitrile, 4,4-dichloro-5-oxo- involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the ketone group can undergo nucleophilic attack. These interactions can lead to the formation of various products, depending on the reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Hexanenitrile, 4,4-dichloro-5-oxo- can be compared with other similar compounds such as:
Hexanenitrile: Lacks the chlorine and ketone groups, making it less reactive in certain chemical reactions.
4,4-Dichloropentanoyl chloride: Contains the chlorine atoms but lacks the nitrile group.
5-Oxohexanenitrile: Similar structure but without the chlorine atoms.
The uniqueness of Hexanenitrile, 4,4-dichloro-5-oxo- lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
123280-63-7 |
|---|---|
Molekularformel |
C6H7Cl2NO |
Molekulargewicht |
180.03 g/mol |
IUPAC-Name |
4,4-dichloro-5-oxohexanenitrile |
InChI |
InChI=1S/C6H7Cl2NO/c1-5(10)6(7,8)3-2-4-9/h2-3H2,1H3 |
InChI-Schlüssel |
KMRRKIVFGUWHRN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(CCC#N)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


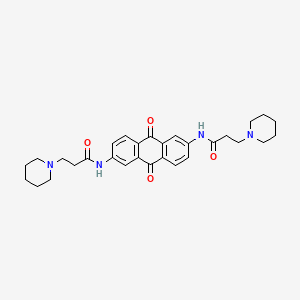
![N-{2-[(4-Methoxyphenyl)ethynyl]-5-nitrophenyl}-2-methylpropanamide](/img/structure/B14279820.png)

